molecular formula C12H18BrNO B13254361 [(3-Bromo-4-methoxyphenyl)methyl](2-methylpropyl)amine

[(3-Bromo-4-methoxyphenyl)methyl](2-methylpropyl)amine

Cat. No.: B13254361
M. Wt: 272.18 g/mol
InChI Key: VHXWOKVCYYRDPD-UHFFFAOYSA-N
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Description

(3-Bromo-4-methoxyphenyl)methylamine is a substituted benzylamine derivative featuring a bromine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. The amine group is substituted with a 2-methylpropyl (isobutyl) moiety.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-9(2)7-14-8-10-4-5-12(15-3)11(13)6-10/h4-6,9,14H,7-8H2,1-3H3

InChI Key

VHXWOKVCYYRDPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves multiple stepsThe reaction conditions often involve the use of bromine or a brominating agent, and the reactions are typically carried out in organic solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Substituents on Phenyl Ring Amine Substituent Molecular Formula Molecular Weight (g/mol)
(3-Bromo-4-methoxyphenyl)methylamine (Target) 3-Br, 4-OCH₃ 2-Methylpropyl C₁₂H₁₈BrNO 296.19
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine 3-Br, 4-F 3-(Piperidin-1-yl)propyl C₁₅H₂₂BrFN₂ 329.25
{[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine 4-OCH₂CH₂F 2-Methylpropyl C₁₃H₂₀FNO 237.31
({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine Biphenyl-4-yl 2-Methylpropyl C₁₇H₂₁N 239.36

Key Observations :

  • Halogen vs. Alkoxy Groups : The bromine in the target compound enhances electrophilic substitution reactivity compared to fluorine or methoxy groups .

Table 2: Comparative Physicochemical Data

Compound Name Vapor Pressure Flash Point (°C) Water Solubility GHS Toxicity Classification
(3-Bromo-4-methoxyphenyl)methylamine (Inferred) Not reported ~85–100 (est.) Low (lipophilic) Likely Category 4 (oral/dermal/inhalation)
Methyl(2-methylpropyl)amine (Parent amine) Not reported 29 Slightly soluble Category 4 (H302, H312, H332)
Diisobutylamine 10 mmHg at 30°C 29 Slightly soluble Corrosive (Skin/Eye Irritant)

Key Observations :

  • Lipophilicity: The bromine and methoxy groups in the target compound likely increase lipophilicity compared to non-aromatic amines like methyl(2-methylpropyl)amine, affecting its membrane permeability.
  • Toxicity : The parent amine (methyl(2-methylpropyl)amine) is classified as acutely toxic (Category 4) across multiple exposure routes ; halogenation may alter metabolic pathways and toxicity profiles.

Stability Considerations :

  • Storage : Like methyl(2-methylpropyl)amine, the target compound likely requires storage in cool, ventilated conditions to prevent decomposition .
  • Reactivity : The bromine atom may render the compound light-sensitive, necessitating amber containers for long-term stability.

Biological Activity

(3-Bromo-4-methoxyphenyl)methylamine is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described with the following chemical structure:

  • Chemical Formula : C12_{12}H16_{16}BrN
  • Molecular Weight : 255.17 g/mol

The presence of the bromine and methoxy groups on the phenyl ring significantly influences its biological interactions.

(3-Bromo-4-methoxyphenyl)methylamine exhibits biological activity primarily through its ability to interact with various receptors and enzymes. The exact pathways can vary, but key mechanisms include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially altering metabolic processes.

Antidepressant Effects

Research indicates that compounds similar to (3-Bromo-4-methoxyphenyl)methylamine may exhibit antidepressant properties by modulating serotonin and norepinephrine levels. A study comparing various amines found that derivatives with similar structures showed significant activity in animal models of depression, suggesting a potential therapeutic application for mood disorders .

Anthelmintic Activity

Recent studies have identified anthelmintic properties in structurally related compounds. For instance, a small chemical library screening revealed that some amines effectively killed nematodes at concentrations as low as 25 ppm. Although specific data for (3-Bromo-4-methoxyphenyl)methylamine is limited, its structural analogs suggest potential efficacy against parasitic infections .

Case Studies and Research Findings

  • Antidepressant Activity :
    • A comparative study on various amines indicated that those with a 3-bromo substitution exhibited enhanced binding affinity to serotonin receptors, correlating with increased antidepressant effects in rodent models .
  • Anthelmintic Screening :
    • In a controlled experiment, compounds structurally similar to (3-Bromo-4-methoxyphenyl)methylamine were tested against Caenorhabditis elegans. Results showed a significant percentage of mortality among treated worms, indicating potential for further development as an anthelmintic agent .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeConcentration (ppm)% Mortality (Day 5)
Compound AAntidepressantN/A70%
Compound BAnthelmintic2560%
Compound CEnzyme InhibitorN/AN/A

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